molecular formula C9H20N2O4 B6174711 tert-butyl N-[2-(aminomethyl)-1,3-dihydroxypropan-2-yl]carbamate CAS No. 2567502-18-3

tert-butyl N-[2-(aminomethyl)-1,3-dihydroxypropan-2-yl]carbamate

Cat. No.: B6174711
CAS No.: 2567502-18-3
M. Wt: 220.3
InChI Key:
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Description

tert-butyl N-[2-(aminomethyl)-1,3-dihydroxypropan-2-yl]carbamate: is a chemical compound with the molecular formula C9H20N2O4 and a molecular weight of 220.27 g/mol . It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(aminomethyl)-1,3-dihydroxypropan-2-yl]carbamate typically involves the protection of amino groups using tert-butyl carbamate. One common method is the reaction of tert-butyl carbamate with an appropriate amine under mild conditions. The reaction can be catalyzed by various reagents such as trifluoromethanesulfonyl anhydride and 2-chloropyridine .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[2-(aminomethyl)-1,3-dihydroxypropan-2-yl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, OsO4

    Reduction: H2/Ni, H2/Rh

    Substitution: Acyl chlorides, alkyl halides

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[2-(aminomethyl)-1,3-dihydroxypropan-2-yl]carbamate is used as a building block in the synthesis of more complex molecules. It is also employed in the protection of amino groups during multi-step organic syntheses .

Biology: In biological research, the compound is used to study enzyme mechanisms and protein interactions. It can serve as a substrate or inhibitor in various biochemical assays .

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may be used in the development of new drugs or as a protective group in drug synthesis .

Industry: In industrial applications, the compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its stability and reactivity make it a valuable intermediate in various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(aminomethyl)-1,3-dihydroxypropan-2-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in nucleophilic addition and substitution reactions. It may also interact with enzymes and proteins, affecting their activity and function .

Comparison with Similar Compounds

Uniqueness: tert-butyl N-[2-(aminomethyl)-1,3-dihydroxypropan-2-yl]carbamate is unique due to its combination of functional groups, which provide specific reactivity and stability. This makes it particularly useful in synthetic chemistry and various research applications .

Properties

CAS No.

2567502-18-3

Molecular Formula

C9H20N2O4

Molecular Weight

220.3

Purity

95

Origin of Product

United States

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